Geranylgeranylcysteine methyl ester
Description
Geranylgeranylcysteine methyl ester (GGCME) is a post-translationally modified lipid-anchored structure critical for protein-membrane interactions. It consists of a cysteine residue linked to a 20-carbon geranylgeranyl isoprenoid chain, with a methyl ester group at the carboxyl terminus . This modification occurs in small GTPases (e.g., RhoA, Cdc42) and G protein gamma subunits, enabling their membrane localization and participation in signaling pathways . The biosynthesis involves three steps: prenylation (geranylgeranyl transfer), proteolytic truncation of the terminal three residues, and methylation of the cysteine’s carboxyl group . Demethylation by methylesterases regulates GGCME’s activity, suggesting dynamic control of protein-membrane interactions .
Properties
CAS No. |
130413-80-8 |
|---|---|
Molecular Formula |
C24H39NO3S |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
methyl (2R)-3-sulfanyl-2-[[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoyl]amino]propanoate |
InChI |
InChI=1S/C24H39NO3S/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-23(26)25-22(17-29)24(27)28-6/h10,12,14,16,22,29H,7-9,11,13,15,17H2,1-6H3,(H,25,26)/b19-12+,20-14+,21-16+/t22-/m0/s1 |
InChI Key |
ZNBOHOMJUHCPNY-YXJPSSCMSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC(=O)NC(CS)C(=O)OC)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(=O)N[C@@H](CS)C(=O)OC)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC(=O)NC(CS)C(=O)OC)C)C)C)C |
Synonyms |
geranylgeranylcysteine methyl ester GG-cysteine ME |
Origin of Product |
United States |
Comparison with Similar Compounds
Prenylated Cysteine Derivatives
GGCME vs. Farnesylcysteine Methyl Esters
- Structure : Farnesylcysteine methyl ester (FCME) has a 15-carbon farnesyl chain, shorter than GGCME’s 20-carbon geranylgeranyl chain.
- Function : Both anchor proteins to membranes, but GGCME’s longer chain enhances hydrophobicity, favoring interactions with lipid-rich membranes .
- Substrate Specificity : Methylesterases like those in brain homogenates show higher activity toward GGCME than FCME, indicating enzymatic preference for geranylgeranylated substrates .
Fatty Acid Methyl Esters (FAMEs)
Examples: Palmitic, linoleic, oleic, and stearic acid methyl esters ().
- Structure : FAMEs lack cysteine and prenyl groups; they are methyl esters of saturated or unsaturated fatty acids.
- Role : Primarily used as analytical standards in GC-MS for lipid profiling (e.g., plant essential oils) rather than biological signaling .
- Key Difference: GGCME’s cysteine and isoprenoid moieties enable covalent attachment to proteins, whereas FAMEs are non-covalent metabolites or industrial derivatives.
Simple Cysteine Methyl Esters
Example : L-Cysteine methyl ester (CAS 2485-62-3)
- Application : Used as a biochemical reagent for peptide synthesis or as a reducing agent, contrasting with GGCME’s role in post-translational modifications .
Example : CBZ-S-Phenyl-L-cysteine methyl ester (CAS 153277-33-9)
Industrial Methyl Esters
Example : Methyl Myristelaidate (CAS 72025-18-4)
- Structure : A trans-fatty acid (C14:1) methyl ester, unrelated to cysteine or prenyl groups .
- Application : Used in lubricants or surfactants, with safety profiles emphasizing industrial handling precautions (e.g., skin decontamination) .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Enzymatic Regulation : GGCME demethylation in brain homogenates involves soluble and membrane-bound methylesterases, with activity modulated by pH and inhibitors like ebelactone B . This regulation is absent in FAMEs or synthetic cysteine esters.
- Analytical Detection : While FAMEs are identified via GC-MS , GGCME requires specialized techniques (e.g., reversed-phase HPLC coupled with mass spectrometry) due to its protein-bound state .
- Functional Redundancy : Prenylated cysteine derivatives (GGCME vs. FCME) exhibit overlapping roles in membrane targeting, but GGCME’s prevalence in brain G proteins highlights tissue-specific modification patterns .
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